Imidazo[1,2-a]pyrazin-5(1H)-one
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Overview
Description
Imidazo[1,2-a]pyrazin-5(1H)-one is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its versatile applications. This compound features a fused ring system consisting of an imidazole ring and a pyrazine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo[1,2-a]pyrazin-5(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrazine with α-haloketones under basic conditions, followed by cyclization to form the this compound scaffold .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrazin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Imidazo[1,2-a]pyrazin-5(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging applications.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Imidazo[1,2-a]pyrazin-5(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and resulting in the desired biological response .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]pyrazine
- Benzo[4,5]imidazo[1,2-a]pyrazin-1-amine
- Benzo[4,5]imidazo[1,2-a]pyridines
- Benzo[4,5]imidazo[1,2-a]pyrimidines
Uniqueness
Imidazo[1,2-a]pyrazin-5(1H)-one stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
270902-47-1 |
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Molecular Formula |
C6H5N3O |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
1H-imidazo[1,2-a]pyrazin-5-one |
InChI |
InChI=1S/C6H5N3O/c10-6-4-7-3-5-8-1-2-9(5)6/h1-4,8H |
InChI Key |
LAGYIXPPOMHHAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=CC2=O)N1 |
Origin of Product |
United States |
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